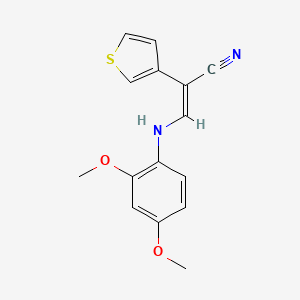
3-(2,4-Dimethoxyanilino)-2-(3-thienyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxyanilino)-2-(3-thienyl)acrylonitrile, also known as 3-DAT, is a synthetic organic compound that has been studied for its potential applications in scientific research. 3-DAT has been used in a variety of experiments due to its unique properties and its ability to interact with other molecules.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Thiophene Dyes for Optoelectronics : Thiophene dyes, including derivatives similar to the compound , have been synthesized and characterized for use in optoelectronic devices. These dyes demonstrate potential in protecting human eyes and optical sensors, and for stabilizing light sources in optical communications due to their nonlinear absorption and optical limiting behavior under laser excitation (Anandan et al., 2018).
Application in Metal Ion Adsorption : Amidoxime-modified polyacrylonitrile nanofibers, which are chemically related to the compound, have been studied for their high adsorption affinity for metal ions. These findings are significant for environmental applications in metal ion adsorption from aqueous solutions (Saeed et al., 2008).
Dimerization of Acrylonitrile in Catalysis : The compound's relation to acrylonitrile has been explored in the context of its dimerization by means of metal-isocyanide complex catalysts. This research is crucial for understanding the synthetic reactions and potential applications of acrylonitrile derivatives in catalysis (Saegusa et al., 1970).
Synthetic Applications in Medicinal Chemistry : The structural similarity of the compound to acrylonitrile derivatives has been leveraged in the synthesis of bioactive heterocycles. These compounds have potential applications in the field of medicinal chemistry and drug development (Naveen et al., 2006).
Cycloaddition Reactions in Organic Synthesis : Cycloaddition reactions involving acrylonitrile and its derivatives, similar to the compound , have been studied. These reactions are important for the development of new synthetic methodologies in organic chemistry (Ead et al., 1990).
Renewable Acrylonitrile Production : Research on the production of acrylonitrile from renewable sources indirectly highlights the potential of related compounds, like the one , in sustainable chemical manufacturing processes (Karp et al., 2017).
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethoxyanilino)-2-thiophen-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-18-13-3-4-14(15(7-13)19-2)17-9-12(8-16)11-5-6-20-10-11/h3-7,9-10,17H,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBIWENLZILVJM-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=C(C#N)C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C(/C#N)\C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyanilino)-2-(3-thienyl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile](/img/structure/B2758608.png)
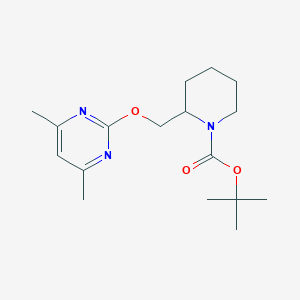

![4-butoxy-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2758611.png)
![N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758613.png)
![8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2758615.png)
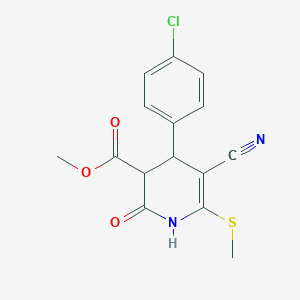
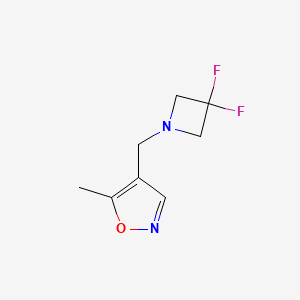
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2758622.png)

![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/no-structure.png)
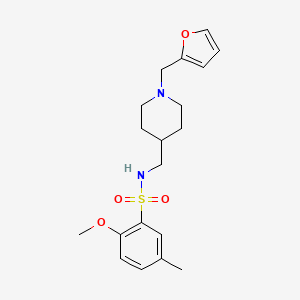

![N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2758631.png)